molecular formula C8H16O B124558 6-METHYL-5-HEPTEN-2-OL CAS No. 1569-60-4

6-METHYL-5-HEPTEN-2-OL

Cat. No.: B124558
CAS No.: 1569-60-4
M. Wt: 128.21 g/mol
InChI Key: OHEFFKYYKJVVOX-UHFFFAOYSA-N
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Description

6-METHYL-5-HEPTEN-2-OL, also known as sulcatol, is an organic compound with the molecular formula C8H16O. It is a colorless liquid with a pleasant odor and is commonly found in nature as a component of essential oils. This compound is of significant interest due to its role as a pheromone in certain insect species, particularly in the ambrosia beetle Gnathotrichus sulcatus .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-METHYL-5-HEPTEN-2-OL can be synthesized through various methods. One common synthetic route involves the enantioselective four-step synthesis from 3S,7-dimethylocta-1,6-diene. This process includes the following steps:

    Epoxidation: The starting material undergoes epoxidation using a peroxy acid to form an epoxide intermediate.

    Baeyer-Villiger Oxidation: The epoxide is then subjected to Baeyer-Villiger oxidation to yield a lactone.

    Reduction: The lactone is reduced to form a diol.

    Dehydration: Finally, the diol undergoes dehydration to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves the use of organoselenium reagents. The phenylselenoetherification of this compound in the presence of bases such as pyridine, triethylamine, quinoline, or 2,2’-bipyridine is a well-established method. This process is highly efficient and yields the desired product in good quantities .

Chemical Reactions Analysis

Types of Reactions

6-METHYL-5-HEPTEN-2-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

6-METHYL-5-HEPTEN-2-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-METHYL-5-HEPTEN-2-OL involves its interaction with specific molecular targets and pathways:

    Pheromone Activity: In insects, it acts as an aggregation pheromone, attracting individuals of the same species.

    Anti-inflammatory and Anticancer Activity: In medical research, it has been shown to inhibit inflammatory pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

6-METHYL-5-HEPTEN-2-OL can be compared with other similar compounds such as:

    6-Methyl-5-hepten-2-one: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.

    2-Methyl-2-hepten-6-ol: Another structurally related compound, differing in the position of the double bond and hydroxyl group.

The uniqueness of this compound lies in its specific role as a pheromone and its potential therapeutic applications, which are not as prominent in its structural analogs.

Properties

IUPAC Name

6-methylhept-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEFFKYYKJVVOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051754
Record name 6-Methylhept-5-en-2-ol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1569-60-4, 4630-06-2
Record name 6-Methyl-5-hepten-2-ol
Source CAS Common Chemistry
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Record name Sulcatol
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Record name 6-METHYL-5-HEPTEN-2-OL
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Record name 5-Hepten-2-ol, 6-methyl-
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Record name 6-Methylhept-5-en-2-ol
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Record name 6-methylhept-5-en-2-ol
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Record name SULCATOL
Source FDA Global Substance Registration System (GSRS)
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Record name (R)-Sulcatol
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-methyl-5-hepten-2-ol function as a pheromone?

A1: this compound acts as an aggregation pheromone for certain insect species, notably the ambrosia beetle Gnathotrichus sulcatus [ [], [], [], [] ]. It elicits attraction and aggregation behavior in both males and females, facilitating mating and colonization of host trees [ [], [] ]. This pheromonal activity is highly specific to the enantiomeric composition, with a mixture of the (S)-(+) and (R)-(−) enantiomers being more effective than the racemic mixture [ [] ].

Q2: What role does this compound play in plant-insect interactions?

A2: In the fig-fig wasp mutualistic relationship, specifically with Ficus curtipes, this compound acts as a long-distance attractant for the obligate pollinator wasp, Eupristina sp. [ [] ]. The compound guides the wasps towards the figs, playing a crucial role in pollination.

Q3: Can this compound be used to control insect populations?

A3: Research suggests that sulcatol-baited traps could be employed to manage populations of Gnathotrichus sulcatus in commercial settings like sawmills [ [], [] ]. By attracting and trapping beetles, their numbers can be reduced, potentially minimizing damage to lumber.

Q4: Does this compound affect other insect species?

A4: While primarily known for its impact on certain beetle species, this compound also influences the behavior of other insects. For instance, it acts as an alarm pheromone in various Formica ant species, triggering alarm responses in worker ants [ [] ].

Q5: How does this compound affect apple quality during storage?

A5: 6-Methyl-5-hepten-2-one (MHO-on), a related compound, is a precursor to superficial scald in apples during storage. Interestingly, conversion of MHO-on to this compound (MHO-ol) has been linked to reduced scald development [ [] ]. This suggests a potential role for this compound in mitigating this physiological disorder in apples.

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C8H16O and a molecular weight of 128.21 g/mol.

Q7: Are there any characteristic spectroscopic features of this compound?

A7: While specific spectroscopic data is not extensively discussed in the provided papers, the presence of characteristic functional groups (alkene and alcohol) would be evident in techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q8: Is this compound stable under different storage conditions?

A8: While specific stability data is not explicitly provided in the research, this compound, like many volatile organic compounds, might be susceptible to oxidation and degradation upon prolonged exposure to air, light, or heat.

Q9: Can this compound be synthesized using catalysts?

A10: Yes, the chemoselective hydrogenation of 6-methyl-5-hepten-2-one to produce this compound can be achieved using a silica-supported Cu (Cu/SiO2) catalyst [ [] ]. This vapor-phase reaction highlights the use of catalysts in selectively synthesizing this compound.

Q10: Have there been any computational studies on this compound?

A11: While the provided research doesn't delve into detailed computational studies, theoretical calculations were used to propose a reaction mechanism for the intramolecular hydroalkoxylation of 6-methylhept-5-en-2-ol catalyzed by zeolites [ [] ].

Q11: How does the stereochemistry of this compound affect its biological activity?

A12: The enantiomeric composition of this compound significantly influences its pheromone activity [ [] ]. Studies on Gnathotrichus sulcatus demonstrate that a specific ratio of the (S)-(+) and (R)-(−) enantiomers is crucial for optimal attraction and aggregation.

Q12: What analytical techniques are commonly used to identify and quantify this compound?

A13: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound in various matrices, including plant extracts, insect secretions, and environmental samples [ [], [], [], [], [], [] ]. Headspace solid-phase microextraction (HS-SPME) is often employed as a sample preparation technique before GC-MS analysis [ [], [], [] ].

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